molecular formula C17H18FNO3 B267218 N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

Katalognummer B267218
Molekulargewicht: 303.33 g/mol
InChI-Schlüssel: AJEHLHFHGUPKQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound was developed by Bayer Pharmaceuticals and has been found to have anti-tumor properties. In

Wirkmechanismus

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 inhibits the activity of Raf kinase and VEGFR, which are both involved in tumor growth and angiogenesis. Raf kinase is a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and survival. VEGFR is involved in the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting these pathways, this compound 43-9006 suppresses tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been found to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in the MAPK pathway, including MEK1/2 and ERK1/2. It also inhibits the phosphorylation of VEGFR, which leads to the suppression of angiogenesis. This compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in tumor cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which provides a strong scientific basis for further research. However, there are also limitations to its use in lab experiments. This compound 43-9006 has been found to have off-target effects, which can complicate data interpretation. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Zukünftige Richtungen

There are several future directions for research on N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006. One area of interest is the development of new inhibitors that are more potent and selective than this compound 43-9006. Another area of interest is the identification of biomarkers that can predict patient response to this compound 43-9006 treatment. Additionally, there is a need for further research on the mechanisms of resistance to this compound 43-9006, which can inform the development of new combination therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound 43-9006 in different cancer types.

Synthesemethoden

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 involves several steps. The first step is the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step is the reaction of 4-(2-ethoxyethoxy)aniline with the 2-fluorobenzoyl chloride to form this compound. The final product is obtained through a series of purification steps to obtain a high purity compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of tumor growth and angiogenesis. This compound 43-9006 has also been studied in combination with other drugs to enhance its anti-tumor effects.

Eigenschaften

Molekularformel

C17H18FNO3

Molekulargewicht

303.33 g/mol

IUPAC-Name

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO3/c1-2-21-11-12-22-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI-Schlüssel

AJEHLHFHGUPKQH-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Kanonische SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.